[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17412353
InChI: InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

CAS No.:

Cat. No.: VC17412353

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name [(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
Standard InChI Key IFJZRGAXJZZOHL-NDXYWBNTSA-N
Isomeric SMILES C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl
Canonical SMILES C1COC(C1CN)C2=CC=CC=C2.Cl

Introduction

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a complex organic compound featuring a phenyloxolan ring structure with a methanamine group attached. This compound is notable for its specific stereochemistry, indicated by the (2S,3R) configuration, which plays a crucial role in its chemical behavior and biological interactions. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include oxidation, reduction, and substitution reactions. Optimization of reaction conditions such as temperature, pressure, and solvents is crucial for maximizing yield and purity.

Synthesis Steps

  • Starting Materials: Commonly involve phenyloxolan derivatives.

  • Reaction Conditions: Include specific temperatures, pressures, and solvents to optimize yield.

  • Purification Methods: Often involve chromatography or crystallization.

Biological Activity and Applications

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride exhibits potential biological activity, primarily through interactions with biological receptors or enzymes. As an amine derivative, it may influence neurotransmitter systems or act as an enzyme inhibitor. Research on similar compounds suggests efficacy in modulating pathways related to neurological functions or metabolic processes.

Potential Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to its interaction with biological targets.
BiochemistryUsed in studies involving enzyme or receptor interactions.
Pharmacological ResearchServes as a ligand in binding studies or as a precursor for bioactive compounds.

Comparison with Similar Compounds

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is distinct from other phenyloxolan derivatives due to its specific stereochemistry. Compounds like (2R,5R)-5-phenyloxolan-2-ylmethanamine and (2R,3S)-2-phenyloxolan-3-ylmethanamine hydrochloride have different stereochemical configurations, potentially leading to different biological activities.

Comparison Table

CompoundStereochemistryUnique Aspects
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride(2S,3R)Specific biological interactions
(2R,5R)-5-phenyloxolan-2-ylmethanamineDifferentPotentially different biological activity
(2R,3S)-2-phenyloxolan-3-ylmethanamine hydrochlorideAlternateMay exhibit distinct reactivity

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